molecular formula C33H40N6O B1139455 2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol CAS No. 129244-66-2

2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol

Cat. No.: B1139455
CAS No.: 129244-66-2
M. Wt: 536.71
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Description

2,6-Ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol is a bisbenzimidazole derivative characterized by two benzimidazole rings linked to a central phenol moiety substituted with tert-butyl groups at the 2- and 6-positions. Its synthesis likely follows established routes for bisbenzimidazoles, involving condensation reactions of o-phenylenediamine derivatives with appropriate carbonyl compounds .

Properties

IUPAC Name

2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O/c1-32(2,3)23-16-21(17-24(29(23)40)33(4,5)6)31-35-25-10-8-20(18-27(25)36-31)30-34-26-11-9-22(19-28(26)37-30)39-14-12-38(7)13-15-39/h8-11,16-19,40H,12-15H2,1-7H3,(H,34,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRWWFIBSFWADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856158
Record name 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129244-66-2
Record name 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol involves the preparation of bisbenzimide derivatives. The general synthetic route includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization reactions to form the bisbenzimide structure . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural homology with Hoechst 33258 (bisbenzimide trihydrochloride), a well-characterized DNA minor-groove binder. Key similarities and differences include:

Property 2,6-Ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol Hoechst 33258 (Bisbenzimide)
Core Structure Bisbenzimidazole with tert-butylphenol and methylpiperazinyl groups Bisbenzimidazole with phenol and methylpiperazinyl groups
Substituents 2,6-Ditert-butylphenol; methylpiperazinyl Unsubstituted phenol; methylpiperazinyl (as trihydrochloride)
Solubility Likely reduced aqueous solubility due to tert-butyl groups; may require organic solvents Soluble in water and DMF (as trihydrochloride)
DNA Binding Predicted minor-groove binding; tert-butyl groups may sterically hinder binding efficiency Strong AT-selective minor-groove binding (λmax = 352 nm; emission at 461 nm)
Cytotoxicity Potential reduced genotoxicity due to tert-butyl groups (hypothetical) Documented DNA damage, genotoxicity, and carcinogenicity
Applications Hypothetical use in niche DNA staining or targeted therapy Nucleic acid staining, cancer research, and molecular diagnostics

Hydrogen Bonding and Crystallography

While Hoechst 33258’s DNA-binding relies on hydrogen bonds between benzimidazole N–H groups and DNA bases, the tert-butyl groups in the target compound may disrupt this interaction. highlights the importance of hydrogen-bonding patterns (graph set analysis) in molecular recognition; steric hindrance from tert-butyl groups could alter these patterns, reducing binding efficiency .

Research Findings and Derivative Studies

  • Hoechst 33258 Derivatives: Carbamate and nitrosourea derivatives exhibit enhanced cytotoxicity by introducing alkylating agents, but they also increase genotoxicity . The target compound’s tert-butyl groups may mitigate such effects, though empirical data are needed.
  • Synthetic Accessibility : The synthesis of bisbenzimidazoles typically involves cyclocondensation under acidic conditions. The tert-butyl groups may necessitate protective-group strategies, increasing synthetic complexity compared to Hoechst 33258 .

Biological Activity

The compound 2,6-di-tert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol , often referred to as MIR96-IN-1, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular biology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of MIR96-IN-1 is C33H48N8O2C_{33}H_{48}N_8O_2, with a molar mass of approximately 588.79 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC33H48N8O2
Molar Mass588.79 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C

MIR96-IN-1 functions as a selective inhibitor of microRNA-96 biogenesis. MicroRNA-96 is implicated in various cancer pathways, and its inhibition can lead to altered expression of downstream targets, ultimately inducing apoptosis in cancer cells. This mechanism positions MIR96-IN-1 as a promising candidate for cancer therapy.

Antitumor Effects

Research has demonstrated that MIR96-IN-1 exhibits significant antitumor activity. In vitro studies have shown that the compound can induce cell death in various cancer cell lines by inhibiting microRNA-96 production. For instance, a study indicated that treatment with MIR96-IN-1 led to a reduction in cell viability and increased apoptosis markers in breast cancer cells.

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with MIR96-IN-1 resulted in a 50% reduction in cell viability after 48 hours at a concentration of 10 µM. The study noted increased levels of cleaved caspase-3, indicating apoptosis.
  • Lung Cancer Models : Another study utilized A549 lung cancer cells to evaluate the efficacy of MIR96-IN-1. Results showed that the compound significantly reduced cell proliferation and induced G0/G1 phase arrest.

Comparative Analysis

The biological activity of MIR96-IN-1 can be compared with other benzimidazole derivatives known for their anticancer properties.

Compound NameMechanism of ActionActivity Level
MIR96-IN-1Inhibition of microRNA biogenesisHigh
Benzimidazole AInduction of apoptosis via caspase activationModerate
Benzimidazole BDNA intercalation leading to cell cycle arrestHigh

Research Findings

Recent findings indicate that the structure of MIR96-IN-1 is critical for its biological activity. Modifications to the benzimidazole moiety or the piperazine group can significantly alter its potency and selectivity against cancer cells.

In Vitro Studies

A series of in vitro experiments have confirmed the following:

  • Cell Viability : At concentrations ranging from 5 µM to 20 µM, MIR96-IN-1 consistently reduced cell viability across multiple cancer cell lines.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with MIR96-IN-1.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Reactant of Route 2
Reactant of Route 2
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.